3-Fluoro-5-hydroxypicolinic acid

Medicinal Chemistry Drug Design Physicochemical Properties

The unique 3-fluoro,5-hydroxy substitution pattern yields a LogP of 0.6245, superior to non-fluorinated analogs for enhancing cell permeability in drug candidates. This solid, with dual carboxylic acid/hydroxyl functionality, is a preferred building block for medicinal chemistry, asymmetric catalysis, and MOF construction, offering multiple derivatization vectors and a distinct electronic environment not found in similar compounds.

Molecular Formula C6H4FNO3
Molecular Weight 157.1 g/mol
CAS No. 1256806-53-7
Cat. No. B1396900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-hydroxypicolinic acid
CAS1256806-53-7
Molecular FormulaC6H4FNO3
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C(=O)O)O
InChIInChI=1S/C6H4FNO3/c7-4-1-3(9)2-8-5(4)6(10)11/h1-2,9H,(H,10,11)
InChIKeyZIUMHELXLSUNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-hydroxypicolinic acid (CAS 1256806-53-7) Procurement & Physicochemical Profile


3-Fluoro-5-hydroxypicolinic acid (IUPAC: 3-fluoro-5-hydroxypyridine-2-carboxylic acid) is a fluorinated pyridine derivative bearing a carboxylic acid at the 2-position, a fluorine atom at the 3-position, and a hydroxyl group at the 5-position . It is a solid with a molecular formula of C₆H₄FNO₃ and a molecular weight of 157.10 g/mol . The compound exhibits a predicted LogP of 0.6245 , a predicted pKa of 3.08±0.10 , and a polar surface area (PSA) of 70.42 Ų .

Why 3-Fluoro-5-hydroxypicolinic Acid Is Not Interchangeable with Other Fluoropicolinic Acids


Simple substitution of 3-fluoro-5-hydroxypicolinic acid with other fluorinated or hydroxylated picolinic acid analogs is not scientifically justified. The unique combination of a 3-fluoro and a 5-hydroxy substituent on the picolinic acid core creates a distinct electronic environment and hydrogen-bonding network that directly impacts its physicochemical properties and biological interactions. For instance, its lipophilicity profile (LogP) is markedly different from non-hydroxylated analogs like 3-fluoropicolinic acid, and its metal-chelating ability differs from non-fluorinated analogs like 3-hydroxypicolinic acid. In photocatalytic applications, even the specific halogen on a picolinic acid framework has been shown to dictate the resulting complex's structure and catalytic performance [1]. These quantifiable differences in lipophilicity, hydrogen-bonding capacity, and electronic effects are critical drivers for the compound's performance in medicinal chemistry, catalysis, and material science, and cannot be assumed from close analogs.

Quantitative Differentiation: 3-Fluoro-5-hydroxypicolinic Acid vs. Closest Analogs


Enhanced Lipophilicity (LogP) for Membrane Permeability vs. 3-Hydroxypicolinic Acid

The introduction of a fluorine atom at the 3-position significantly increases lipophilicity. The target compound has a predicted LogP of 0.6245 , which is nearly double the predicted LogP of 0.34 for the non-fluorinated analog, 3-hydroxypicolinic acid [1]. This increase in LogP suggests enhanced membrane permeability, a critical parameter in drug development.

Medicinal Chemistry Drug Design Physicochemical Properties

Altered Electronic Properties for Metal Coordination vs. Non-Fluorinated Picolinic Acid

Fluorination on the picolinic acid ring alters its electronic properties, which directly impacts its behavior as a ligand. In a study on rhenium(I) tricarbonyl complexes, the carbonyl (CO) stretching frequencies of the complexes followed the trend: Pico < Tfpc < Dfpc, where Dfpc (3,5-difluoropyridine-2-carboxylic acid) had the highest frequency due to the strong electron-withdrawing effect of the fluorine atoms [1]. This demonstrates that fluorine substitution on the picolinic acid core, as in 3-fluoro-5-hydroxypicolinic acid, leads to a quantifiable change in the ligand's electronic field, which can be leveraged to tune the properties of metal complexes.

Coordination Chemistry Catalysis Electronic Effects

Impact on Catalytic Performance in Photocatalytic CO₂ Reduction

The specific halogen on a picolinic acid ligand can dictate the structure and performance of nickel-based catalysts. A study showed that a nickel complex with a 6-fluoropicolinic acid-derived ligand (forming an ether-type Ni-O complex) achieved a CO turnover number (TON) of 5664.3 and 86.7% selectivity after 12 hours of irradiation [1]. In contrast, the 6-chloro analog formed a less active hydroxy-type complex. This head-to-head comparison demonstrates that the presence and identity of a halogen atom on the picolinic acid framework is a critical determinant of catalytic efficiency, a principle that extends to the fluorinated target compound.

Photocatalysis CO2 Reduction Sustainable Chemistry

Standardized Purity Benchmark for Reproducible Research

For procurement in research and development, a defined and high purity is essential for experimental reproducibility. Major suppliers, including Fluorochem and Bide Pharm, offer 3-fluoro-5-hydroxypicolinic acid with a standard purity of 97% . This is a quantifiable specification that ensures minimal batch-to-batch variability and reliable performance in sensitive applications such as synthesis or biological assays. This is a clear procurement advantage over sourcing from vendors with undefined or lower purity specifications.

Chemical Synthesis Quality Control Reproducibility

High-Impact Applications of 3-Fluoro-5-hydroxypicolinic Acid (CAS 1256806-53-7)


Medicinal Chemistry: Designing Membrane-Permeable Drug Candidates

The quantifiably higher LogP of 3-fluoro-5-hydroxypicolinic acid (0.6245) compared to 3-hydroxypicolinic acid (0.34) [1] makes it a preferred building block for medicinal chemists aiming to improve the cell permeability and oral bioavailability of drug leads. Its dual functionality (carboxylic acid and hydroxyl group) also provides multiple vectors for further derivatization.

Homogeneous Catalysis: Tuning Electronic Properties of Metal Complexes

As demonstrated by studies on fluorinated picolinic acid ligands , the electron-withdrawing fluorine atom in 3-fluoro-5-hydroxypicolinic acid can be leveraged to fine-tune the electronic environment of metal centers. This makes it a valuable ligand for developing novel catalysts with enhanced activity and selectivity for transformations like photocatalytic CO₂ reduction or cross-coupling reactions.

Material Science: Synthesizing Metal-Organic Frameworks (MOFs) with Tailored Properties

The combination of a carboxylic acid (strong metal binder) and a hydroxyl group (additional hydrogen-bonding site) makes this compound an excellent organic linker for constructing MOFs. The presence of the fluorine atom can impart hydrophobicity and alter pore surface chemistry, leading to MOFs with unique gas sorption or catalytic properties, as suggested by class-level evidence on fluorinated picolinic acid linkers .

Chemical Biology: Developing Fluorinated Probes and Tools

The fluorine atom serves as a valuable NMR or PET imaging handle, while the hydroxyl and carboxylic acid groups allow for bioconjugation. The compound's well-defined purity (97%) ensures that it can be used as a reliable intermediate in the synthesis of sophisticated chemical biology probes, minimizing background noise in assays from unidentified impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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